Selective Silver Rust Prevention vs. 2-Undecylimidazole (Copper-Only Inhibitor)
Imidazole-4(5)-dithiocarboxylic acids, exemplified by 2-undecyl-1H-imidazole-4-carbodithioic acid, are explicitly claimed to provide rust-preventive action on metallic silver, whereas the structurally analogous 2-undecylimidazole (lacking the carbodithioic acid group) is effective on metallic copper but exhibits no rust-preventive action on silver [1][2]. The patent further notes that the target carbodithioic acid compound is inactive on copper and may discolor it brown, demonstrating a complete inversion of metal selectivity relative to the parent 2-undecylimidazole [1].
Comparator (2-undecylimidazole): copper-active, silver-inactive.
| Evidence Dimension | Metal-specific rust prevention selectivity |
|---|---|
| Target Compound Data | Effective rust-preventive action on metallic silver; no rust-preventive action on metallic copper (discolors copper brown) |
| Comparator Or Baseline | 2-Undecylimidazole (CAS 16731-68-3): effective rust-preventive on metallic copper; no rust-preventive action on metallic silver |
| Quantified Difference | Complete inversion of metal selectivity: target compound protects silver but not copper; comparator protects copper but not silver |
| Conditions | Rust-preventive testing per Japanese Patent Publications No. 17046/71 and No. 1145/73; silver and copper metallic substrates |
Why This Matters
For applications requiring silver anti-tarnish protection (electronics, decorative silver, silver-plated connectors), the target compound is uniquely qualified among imidazole derivatives, as the parent 2-undecylimidazole is completely ineffective on silver.
- [1] Shikoku Chemicals Corporation, 'Imidazole 4(5)-dithiocarboxylic acids or salts.' U.S. Patent 4,394,511, July 19, 1983. Column 1, lines 17-35. View Source
- [2] Shikoku Chemicals Corporation, 'Method for preventing rusting in silver by using novel imidazole-4(5)-dithiocarboxylic acids in organic solvent.' U.S. Patent 4,469,622, September 4, 1984. Column 1, lines 17-36. View Source
